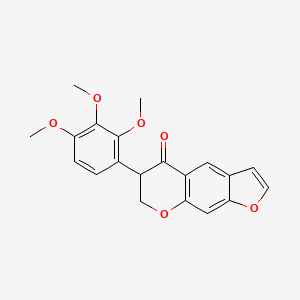
Nepseudin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nepseudin is a useful research compound. Its molecular formula is C20H18O6 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Nepseudin is a bioactive compound isolated from the plant Neorautanenia mitis, which has garnered attention for its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Overview of this compound
Chemical Structure and Isolation
this compound is one of several compounds isolated from N. mitis, alongside others such as pachyrrhizine and neotenone. The extraction process typically involves solvent extraction methods, with varying polarities to isolate compounds based on their solubility characteristics.
Pharmacological Properties
1. Antimicrobial Activity
this compound has demonstrated significant antimicrobial properties. In a study assessing the cytotoxicity and antimicrobial activities of various extracts from N. mitis, this compound exhibited potent activity against several pathogens, including malaria-transmitting mosquitoes (Anopheles gambiae). The lethal concentration (LC50) values indicated high efficacy, particularly in less polar extracts like pet ether, which showed the highest cytotoxicity at concentrations as low as 0.12 µg/mL .
2. Antiplasmodial Activity
The antiplasmodial activity of this compound was evaluated alongside other compounds from N. mitis. It displayed moderate effectiveness against multi-drug resistant strains of Plasmodium falciparum, making it a candidate for further bioassay-guided isolation and development as an antimalarial agent .
3. Anti-inflammatory Effects
In preclinical models, this compound has been shown to possess anti-inflammatory properties. The compound was tested for its ability to inhibit inflammatory mediators in vitro, demonstrating a reduction in pro-inflammatory cytokines and suggesting potential use in treating inflammatory conditions .
The biological effects of this compound can be attributed to several mechanisms:
- Inhibition of Ion Channels : Research indicates that this compound may act as an inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) channels, which are involved in fluid secretion and ion transport .
- Relaxation of Smooth Muscle : In ex vivo studies, this compound caused relaxation of isolated rabbit jejunum, indicating its potential role in managing gastrointestinal motility disorders .
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, although further research is required to elucidate the underlying pathways .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
-
Case Study 1: Antimicrobial Efficacy
In a comparative study assessing various extracts from N. mitis, this compound was found to be effective against both gram-positive and gram-negative bacteria, showcasing its broad-spectrum antimicrobial potential. The study utilized a disc diffusion method to measure inhibition zones, revealing significant activity at concentrations starting from 10 µg/mL. -
Case Study 2: Antiplasmodial Screening
A bioassay-guided study evaluated the antiplasmodial activity of this compound against resistant strains of P. falciparum. Results indicated that this compound exhibited IC50 values comparable to standard antimalarial drugs, supporting its potential as an alternative treatment option .
Data Summary
属性
CAS 编号 |
20848-57-1 |
|---|---|
分子式 |
C20H18O6 |
分子量 |
354.4 g/mol |
IUPAC 名称 |
6-(2,3,4-trimethoxyphenyl)-6,7-dihydrofuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C20H18O6/c1-22-15-5-4-12(19(23-2)20(15)24-3)14-10-26-17-9-16-11(6-7-25-16)8-13(17)18(14)21/h4-9,14H,10H2,1-3H3 |
InChI 键 |
PWEWBHDLPRFGPA-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1)C2COC3=C(C2=O)C=C4C=COC4=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















